1-Propyl-1H-indazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-propylindazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-2-6-13-10-5-3-4-9(11)8(10)7-12-13/h3-5,7H,2,6,11H2,1H3 |
InChI Key |
UPAJKEAKTSUNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC(=C2C=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Propyl 1h Indazol 4 Amine
Established Synthetic Routes to 1H-Indazol-4-amine Core Structures
The construction of the fundamental 1H-indazol-4-amine framework relies on established methods for forming the indazole ring and subsequently introducing the crucial amino functional group.
Strategies for Indazole Ring Formation
The synthesis of the indazole ring, a bicyclic heteroaromatic system, can be achieved through various cyclization strategies. chemicalbook.com Common precursors for these syntheses include isatin, o-toluidine, and 2-alkynylanilines. chemicalbook.com
One prevalent method involves the diazotization of substituted o-toluidines followed by cyclization of the resulting diazonium salts. sci-hub.se For instance, 2-methylanilines can be converted to their corresponding diazonium tetrafluoroborate (B81430) salts, which then undergo cyclization facilitated by potassium acetate (B1210297) and a phase-transfer catalyst like 18-crown-6 (B118740) to yield halo-1H-indazoles. sci-hub.se Another approach utilizes the reaction of 2-formylphenylboronic acids with diazodicarboxylates, catalyzed by copper(II) acetate, followed by an acid or base-induced ring closure to form 1N-alkoxycarbonyl indazoles. rsc.orgresearchgate.net
Hydrazine (B178648) derivatives are also key reagents in indazole synthesis. The condensation of hydrazine with o-nitrophenylaldehydes or ketones can lead to the formation of the indazole core. For example, 2-nitrobenzaldehyde (B1664092) can be condensed with malonic acid in the presence of ammonium (B1175870) formate, followed by a reductive cyclization to yield indazole derivatives. chemicalbook.com Similarly, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) can produce 3-aminoindazole. chemicalbook.comacs.org
Palladium-catalyzed reactions have also emerged as a powerful tool for indazole synthesis. These methods can involve intramolecular C-H amination or cross-coupling reactions to construct the heterocyclic ring. sci-hub.se
Introduction of the Amino Group at C-4 Position
Once the indazole ring is formed, the next critical step is the introduction of an amino group at the C-4 position. A common strategy involves the reduction of a nitro group at the C-4 position. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with reagents such as iron in hydrochloric acid (Fe/HCl). sci-hub.se
For example, the synthesis can start from 2-methyl-3-nitroaniline, which is first converted to 4-nitro-1H-indazole. sci-hub.se This nitro-intermediate is then subjected to reduction to afford the corresponding 4-amino-1H-indazole. sci-hub.se In some synthetic routes, the amino group is already present in the starting material, such as in the use of 4-aminoindazole for further reactions. chembk.com
Alkylation Strategies for N-1 Propyl Substitution
The direct alkylation of 1H-indazoles typically results in a mixture of N-1 and N-2 substituted products, making regioselective synthesis a significant challenge. nih.govbeilstein-journals.org The N-1 substituted isomer is generally more thermodynamically stable, while the N-2 isomer is often the kinetically favored product. connectjournals.com
Selective N-Alkylation Approaches
Achieving selective N-1 propylation requires careful control of reaction conditions and the choice of reagents. One effective method involves the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF). nih.govd-nb.info This system has been shown to favor N-1 alkylation, particularly with alkyl bromides. nih.gov The selectivity is influenced by both steric and electronic factors of the substituents on the indazole ring. nih.govd-nb.info For instance, electron-withdrawing groups at certain positions can direct the alkylation to the N-2 position. nih.govd-nb.info
Another strategy to achieve N-1 selectivity is through a thermodynamically controlled process. nih.govrsc.org This can involve an initial N-acylation, which preferentially occurs at the N-1 position, followed by reduction. nih.gov Alternatively, using specific alkylating agents like α-halo esters, ketones, or amides in the presence of a base like cesium carbonate (Cs₂CO₃) can also lead to high N-1 selectivity. acs.org The mechanism is believed to involve an initial N-2 alkylation followed by an equilibration to the more stable N-1 isomer. acs.org
A recently developed method for selective N-1 alkylation utilizes a two-step process involving an initial enamine condensation with an aldehyde, followed by hydrogenation. rsc.org This approach has demonstrated high selectivity for the N-1 position. rsc.org
Optimization of Reaction Conditions for Propyl Introduction
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the N-1 propylation. Key parameters to consider include the choice of base, solvent, temperature, and the nature of the propylating agent.
Table 1: Representative Reaction Conditions for N-Alkylation of Indazoles
| Base | Solvent | Alkylating Agent | Temperature | Selectivity | Reference |
| NaH | THF | Alkyl Bromide | Not Specified | High N-1 | nih.govd-nb.info |
| Cs₂CO₃ | DMF | Propyl Bromide | Not Specified | Mixture of N-1 and N-2 | d-nb.info |
| KOH | DMSO | 3-Cyanobenzyl Chloride | Not Specified | High N-1 | acs.org |
| Cs₂CO₃ | Not Specified | α-Halo Esters | Not Specified | High N-1 | acs.org |
The combination of sodium hydride in THF with a propyl halide (e.g., propyl bromide) represents a promising system for achieving high N-1 selectivity. nih.govd-nb.info The use of a strong, non-nucleophilic base like NaH deprotonates the indazole, and the choice of a non-polar aprotic solvent like THF can favor the formation of the thermodynamically more stable N-1 alkylated product. nih.gov In contrast, using a polar aprotic solvent like dimethylformamide (DMF) with a base like cesium carbonate often leads to a mixture of isomers. d-nb.info Temperature control is also important, as higher temperatures can sometimes favor the formation of the thermodynamically stable N-1 product. connectjournals.com
Functionalization and Derivatization of the 1-Propyl-1H-indazol-4-amine Scaffold
The this compound scaffold serves as a versatile building block for the synthesis of a wide array of derivatives, primarily through reactions involving the C-4 amino group and electrophilic aromatic substitution on the indazole ring.
The primary amine at the C-4 position is a key site for functionalization. It can readily undergo acylation reactions with acyl chlorides or carboxylic acids in the presence of coupling reagents to form the corresponding amides. nih.gov For example, acylation of 4-aminoindazole with acyl chlorides in dichloromethane (B109758) has been shown to produce amides in high yields. nih.gov The amino group can also participate in the formation of sulfonamides by reacting with sulfonyl chlorides. acs.org Furthermore, it can be a nucleophile in substitution reactions. smolecule.com
The indazole ring itself can undergo various electrophilic substitution reactions, including halogenation, nitration, and sulfonation. chemicalbook.com For instance, regioselective bromination at the C-7 position of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov The resulting bromo-derivative can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups at the C-7 position. nih.gov
The C-3 position of the indazole ring is another site for functionalization. chim.it Halogenation at this position, particularly iodination or bromination, provides a handle for further modifications through metal-catalyzed cross-coupling reactions. chim.it
Strategies for Substitutions on the Indazole Ring System
The bicyclic indazole core of this compound is a versatile scaffold amenable to various substitution reactions. Functionalization of the benzene (B151609) portion of the ring system allows for the modulation of the molecule's electronic and steric properties. While direct substitution on this compound is subject to the directing effects of the fused pyrazole (B372694) ring and the amino group, a common strategy involves the synthesis of a pre-functionalized indazole followed by N-alkylation or manipulation of the amino group.
Key substitution strategies for the indazole ring include:
Halogenation : The introduction of halogen atoms, particularly bromine, at various positions of the indazole ring is a critical step for subsequent cross-coupling reactions. For instance, bromine can be introduced at the C4-position, providing a synthetic handle for further modifications. austinpublishinggroup.com
Nitration : Nitration of the indazole ring, such as the introduction of a nitro group at the C4-position, furnishes a versatile intermediate. austinpublishinggroup.com The nitro group can be subsequently reduced to an amine or used in other transformations.
Arylation : Direct arylation or, more commonly, arylation via cross-coupling reactions with halogenated indazoles, allows for the installation of aryl groups on the carbocyclic ring. For example, C4-aryl-substituted indazoles have been synthesized via Suzuki-Miyaura cross-coupling reactions. researchgate.net
These substitutions are often performed on a protected or precursor indazole molecule before the final 1-propyl-4-amino structure is revealed.
Table 1: Examples of Substitution Reactions on the Indazole Scaffold
| Position | Reagent/Reaction Type | Substituent | Reference |
|---|---|---|---|
| C4 | N-Bromosuccinimide | -Br | austinpublishinggroup.com |
| C4 | Nitrating Agent | -NO₂ | austinpublishinggroup.com |
| C4 | Aryl Boronic Acid (Suzuki) | -Aryl | researchgate.net |
| C5 | N-Bromosuccinimide | -Br | mdpi.com |
Modifications at the Amino Group
The primary amino group at the C4-position is a key site for chemical modification, enabling the synthesis of a wide array of derivatives through standard amine chemistry. These transformations are fundamental for building more complex molecular architectures.
Common modifications include:
Acylation : The amino group can be readily acylated using acyl chlorides or anhydrides to form amide derivatives. This reaction is often used to introduce a variety of functional groups or to protect the amine.
Alkylation and Arylation : The nitrogen atom can undergo N-alkylation or N-arylation. Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds between an amine and an aryl halide. ustc.edu.cn
Urea (B33335) and Sulfonamide Formation : Reaction with isocyanates or sulfonyl chlorides yields the corresponding ureas and sulfonamides, which are common motifs in biologically active compounds. For example, N-(7-Indazolyl)benzenesulfonamide derivatives have been prepared and investigated as cell cycle inhibitors. austinpublishinggroup.com
Advanced Synthetic Techniques in Indazole Chemistry
Modern synthetic organic chemistry offers powerful tools for the construction and functionalization of heterocyclic systems like indazoles. austinpublishinggroup.commdpi.comucsf.eduvulcanchem.comcymitquimica.comthieme-connect.desci-hub.sersc.org These advanced techniques provide efficient and versatile pathways to complex molecules that would be difficult to access through classical methods.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. cymitquimica.comsci-hub.seeie.gr The Suzuki-Miyaura coupling, which typically involves the reaction of an organohalide with an organoboron compound catalyzed by a palladium complex, is particularly prominent in the synthesis of biaryl compounds and other substituted aromatics. mdpi.comijcrt.orgias.ac.innih.gov
For the indazole scaffold, Suzuki coupling is extensively used to functionalize the ring system, most commonly by coupling aryl or heteroaryl boronic acids with a bromo-indazole derivative. mdpi.comias.ac.in This strategy allows for the introduction of a wide range of substituents at specific positions, which is crucial for structure-activity relationship studies in drug discovery. The choice of catalyst, base, and solvent is critical for achieving high yields. Studies have shown that catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and palladium(II) acetate (Pd(OAc)₂) are highly effective for these transformations. mdpi.comias.ac.in
Table 2: Representative Conditions for Suzuki Coupling of Bromo-Indazole Derivatives
| Indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | mdpi.comresearchgate.net |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Phenylboronic acid | Pd(OAc)₂ | CsF | DMF | 92% | ias.ac.in |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | mdpi.com |
Domino and Multi-Component Reaction Approaches
Domino (or cascade) reactions and multi-component reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from simple starting materials. mdpi.comepfl.ch These processes minimize waste, time, and resources by avoiding the isolation of intermediates. epfl.chnih.goverciyes.edu.tr
Domino Reactions : These reactions involve two or more bond-forming transformations that occur sequentially under the same reaction conditions. epfl.ch A domino sequence for the synthesis of quinolinone derivatives, for example, can involve the reduction of a nitro group followed by an intramolecular cyclization. mdpi.com Similar strategies can be envisioned for constructing the indazole core or for elaborating it, where the functionality formed in one step triggers the next transformation.
Multi-Component Reactions (MCRs) : MCRs involve the reaction of three or more starting materials in a one-pot procedure to form a product that incorporates structural elements from all reactants. nih.goverciyes.edu.trresearchgate.net The Biginelli reaction is a classic example used to synthesize dihydropyrimidinones. beilstein-journals.org In the context of indazole chemistry, MCRs can be employed to rapidly assemble complex heterocyclic systems. For example, a four-component reaction of benzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) can produce therapeutic dihydropyrano[2,3-c]pyrazoles, showcasing the power of MCRs to build fused heterocyclic systems related to indazoles. nih.gov While a direct MCR for this compound is not prominently reported, the principles are widely applied to synthesize the core indazole structure from acyclic or simple cyclic precursors. thieme-connect.de
These advanced synthetic techniques underscore the chemical tractability of the indazole scaffold and provide powerful tools for the synthesis and diversification of derivatives like this compound.
Structure Activity Relationship Sar Studies of 1 Propyl 1h Indazol 4 Amine Derivatives
Impact of N-1 Propyl Group on Biological Activity
The N-1 position of the indazole ring is a critical point for substitution, and the nature of the substituent can significantly impact the pharmacological properties of the resulting derivatives. researchgate.net
The lipophilicity imparted by the N-1 propyl group can also affect the compound's bioavailability. While increased lipophilicity can enhance membrane permeability and absorption, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, thereby reducing oral bioavailability. Therefore, the propyl group represents a balance, contributing to the molecule's ability to cross biological membranes without being overly lipophilic.
The N-1 substituent of indazole derivatives can directly interact with the binding site of a biological target, influencing the compound's affinity and potency. In many cases, the N-1 position is a key interaction point. For instance, in a series of indazole-based inhibitors, the N-1 substituent is involved in crucial interactions within the ATP binding pocket of kinases. rsc.org
Substituent Effects on the Indazole Ring System
Modifications to the core indazole ring system at various carbon positions have been extensively explored to understand their impact on biological activity.
The C-3 position of the indazole ring is a common site for substitution to modulate the biological activity of the resulting derivatives. The introduction of different functional groups at this position can lead to significant changes in potency and selectivity. For instance, in a study of 6-substituted aminoindazole derivatives, the introduction of a methyl group at the C-3 position resulted in potential toxicity against colon cancer cells. rsc.org Furthermore, substituting an aryl group at this position showed better cytotoxicity compared to a cyclohexyl-substituted compound. rsc.org
In another context, for indazole-based inhibitors of Akt, analogues with a methyl group at the C-3 position were found to be approximately five-fold more potent than the corresponding derivatives with a hydrogen at C-3. nih.gov This highlights the importance of even small alkyl groups at this position for enhancing biological activity. The nature of the substituent at C-3 can also influence the orientation of the molecule within the binding pocket of the target enzyme.
Substitutions at the C-5, C-6, and C-7 positions of the indazole ring have been shown to be critical for modulating the activity and selectivity of various indazole-based compounds.
C-5 Position: In the development of CCR4 antagonists, substitution at the C-5 position was generally not well-tolerated, with the exception of very small groups like fluorine. acs.org A 5-fluoro analogue showed increased potency in a biochemical assay but had lower whole-blood potency. acs.org In a different series of GSK-3 inhibitors, a methyl group at the C-5 position resulted in lower activity compared to methoxy (B1213986) derivatives, indicating the importance of this group for high potency. rsc.org
C-6 Position: For CCR4 antagonists, C-6 analogues were generally preferred over substitutions at other positions on the aromatic ring. acs.org In a study on EZH2 and EZH1 inhibitors, a 6-bromo analogue demonstrated good potency for EZH2 but lacked significant activity against EZH1, showcasing how substitution at this position can confer selectivity. nih.gov
C-7 Position: The C-7 position is sensitive to steric effects. thieme-connect.de In the design of Akt inhibitors, bulky substituents at the C-7 position were predicted to orient towards the gatekeeper residue of the enzyme. nih.gov 7-Nitroindazole has been identified as a nitric oxide synthase inhibitor. austinpublishinggroup.com
The following table summarizes the effects of substituents at various positions on the indazole ring based on different studies:
| Position | Substituent | Effect on Biological Activity | Reference |
| C-3 | Methyl | ~5-fold more potent against Akt | nih.gov |
| C-3 | Aryl group | Better cytotoxicity in colon cancer cells than cyclohexyl | rsc.org |
| C-5 | Fluorine | More potent than the unsubstituted analogue in a GTPγS assay | acs.org |
| C-5 | Methyl | Lower activity than methoxy derivatives as GSK-3 inhibitors | rsc.org |
| C-6 | General | Preferred substitution position for CCR4 antagonists | acs.org |
| C-6 | Bromo | Good potency for EZH2, but not EZH1 | nih.gov |
| C-7 | Bulky groups | Predicted to interact with the gatekeeper residue of Akt | nih.gov |
| C-7 | Nitro | Nitric oxide synthase inhibition | austinpublishinggroup.com |
Role of the C-4 Amino Group in Molecular Recognition
The C-4 amino group of 1-propyl-1H-indazol-4-amine is a key functional group that can participate in crucial molecular interactions, particularly hydrogen bonding. This group can act as a hydrogen bond donor, forming interactions with acceptor groups on the target protein, such as the backbone carbonyls of amino acid residues.
In studies of various kinase inhibitors, the amino group at a similar position on a heterocyclic core has been shown to be essential for binding to the hinge region of the kinase domain. This interaction often anchors the inhibitor in the ATP binding site. For example, in a series of azaindole inhibitors, the 4-amino group was a central feature of the identified pharmacophore. nih.gov Similarly, for indazole arylsulfonamides acting as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C-4 position were found to be the most potent, highlighting the importance of hydrogen bonding capability at this position. acs.org
The basicity of the C-4 amino group can also be a factor in its interaction with the target. The ability to be protonated under physiological conditions could allow for ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in the binding pocket. The planar nature of the indazole ring allows for a wide range of derivatives through positional functionalization, and the C-4 amino group provides a key anchor point for these interactions. nih.gov
Chemical Modifications and Their Pharmacological Impact
The pharmacological effects of this compound derivatives can be significantly altered by chemical modifications to the indazole core and its substituents. SAR studies have demonstrated that even minor changes to the chemical structure can lead to substantial differences in biological activity.
For instance, in a series of indazole-based diarylurea derivatives designed as c-kit inhibitors, the indazole ring was found to tolerate various substituents. nih.gov Molecular docking studies further elucidated the interaction mechanisms, highlighting the importance of the N-position of a central pyridine (B92270) ring for antiproliferative activity. nih.gov One derivative, featuring an N-(2-(pyrrolidin-1-yl)ethyl)-carboxamide group, exhibited improved solubility and potent activity against human colon and hepatocellular carcinoma cell lines. nih.gov
In another study focused on Mps1 kinase inhibitors, optimization of the 3- and 6-positions of the indazole core led to a significant enhancement in inhibitory activity. researchgate.net This highlights the critical role of substitutions at these specific positions in modulating the pharmacological profile of indazole derivatives.
Furthermore, research on 3-substituted 1H-indazoles as IDO1 enzyme inhibitors revealed that a carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was crucial for potent inhibitory activity. mdpi.com Similarly, studies on estrogen receptor-α degraders identified a 1H-indazole derivative with a triphenylalkene scaffold as a highly efficient degrader. mdpi.com
The table below summarizes key chemical modifications and their observed pharmacological impacts on various indazole derivatives.
| Scaffold/Derivative | Modification | Pharmacological Impact | Target | Reference |
| Indazole-based diarylureas | N-(2-(pyrrolidin-1-yl)ethyl)-carboxamide | Improved solubility and antiproliferative activity | c-kit | nih.gov |
| Indazole-based Mps1 inhibitors | Optimization at 3- and 6-positions | Improved Mps1 inhibitory activity | Mps1 Kinase | researchgate.net |
| 3-substituted 1H-indazoles | Carbohydrazide moiety at C3 | Potent IDO1 enzyme inhibition | IDO1 Enzyme | mdpi.com |
| 1H-indazole with triphenylalkene scaffold | N/A | Efficient estrogen receptor-α degradation | Estrogen Receptor-α | mdpi.com |
| 1H-indazol-3-amine derivative | 2,6-difluoro-3-methoxyphenyl group | Potent enzymatic and antiproliferative activities | FGFR1/FGFR2 | mdpi.com |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | N-ethylpiperazine group | Enhanced FGFR1 inhibitory and cellular activity | FGFR1 | mdpi.com |
Hydrogen Bonding and Key Interactions
Hydrogen bonds play a pivotal role in the molecular recognition and bioactivity of drug candidates by stabilizing the interaction between a drug and its target protein. nih.gov The urea (B33335) functionality, often incorporated into drug design, is particularly adept at forming multiple stable hydrogen bonds. nih.gov
In the context of indazole derivatives, hydrogen bonding is a critical determinant of their binding affinity and specificity. For example, in the design of indazole-based diarylurea derivatives, molecular docking studies have been instrumental in exploring the SAR and interaction mechanisms. nih.gov The indazole moiety itself can contribute significantly to hydrogen bonding. For instance, it has been shown to form hydrogen bonds with residues such as Glu339 and Met341 in certain protein-ligand interactions. tandfonline.com The phenyl ring of the indazole can also engage in favorable hydrophobic interactions, further enhancing the binding. tandfonline.com
Molecular modeling of HIV-1 protease inhibitors with a cyclic urea substructure revealed that the urea functionality could replace a structural water molecule in the active site, maximizing interactions and maintaining activity against mutant proteases. nih.gov This demonstrates the strategic use of hydrogen-bonding moieties to enhance binding affinity.
The ability of the indazole nucleus and its various substituents to form key hydrogen bonds is a recurring theme in the rational design of potent and selective inhibitors. For example, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while amino groups or other substituents can serve as hydrogen bond donors. mdpi.com
Rational Design Principles for Optimized Indazole Derivatives
The development of optimized indazole derivatives is guided by rational design principles, which leverage an understanding of SAR and molecular interactions to create compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov This approach often involves structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of complementary ligands. researchgate.nettandfonline.com
A key principle in the rational design of indazole derivatives is the strategic modification of the indazole core and its substituents to enhance interactions with the target protein. This can involve the introduction of functional groups that can form additional hydrogen bonds or hydrophobic interactions. For example, the addition of a N-ethylpiperazine group to a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold was found to be important for both enzyme inhibitory and cellular activity against FGFR1. mdpi.com
Another important aspect of rational design is the optimization of physicochemical properties, such as solubility and oral bioavailability. In the case of indazole-based diarylurea derivatives, the introduction of a specific carboxamide side chain led to improved solubility without compromising antiproliferative activity. nih.gov Similarly, for CCR4 antagonists, it was found that strongly basic amino groups resulted in low oral absorption, while less basic analogues like morpholines showed good oral absorption but also high clearance. acs.org
Fragment-based lead discovery (FBLD) is another powerful strategy that has been used to identify and optimize indazole-based inhibitors. mdpi.com This approach involves screening small molecular fragments for binding to the target protein and then growing or combining these fragments to create more potent lead compounds.
Computational methods, such as molecular docking, play a crucial role in the rational design process. nih.govtandfonline.com These methods allow researchers to predict the binding modes of new derivatives and to prioritize the synthesis of compounds with the highest predicted affinity. tandfonline.com
By integrating these rational design principles, researchers can systematically optimize the structure of this compound and other indazole derivatives to develop novel therapeutic agents with improved efficacy and safety profiles.
Molecular Mechanisms and Biological Target Interactions of 1 Propyl 1h Indazol 4 Amine and Analogs
G Protein-Coupled Receptor (GPCR) Modulations
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are pivotal in cellular communication by responding to a wide array of external signals. nih.gov Many indazole-based compounds have been developed as multi-target ligands that interact with several GPCRs, including dopamine (B1211576), serotonin (B10506), and cannabinoid receptors. nih.govnih.gov This multi-target approach is often beneficial in treating complex disorders like schizophrenia. nih.gov The interaction of these ligands can be allosteric, meaning they bind to a site on the receptor distinct from the primary (orthosteric) site, thereby modulating the receptor's response to its endogenous ligand. nih.govnih.gov
Indazole derivatives have been investigated for their potential to modulate dopamine receptors, which are implicated in various neurological and psychiatric conditions. nih.govmdpi.com Research has focused on developing multi-target ligands that interact with dopamine D2 receptors, among others. nih.gov
In one study, a series of indazole-piperazine compounds were synthesized and evaluated for their affinity to human dopamine D2 receptors. Functional assays confirmed that several of these compounds act as antagonists at D2 receptors, inhibiting the dopamine response. For instance, compounds 1 and 10 (see compound table) inhibited the dopamine response by 48.5% and 50.8%, respectively, at a 1 µM concentration. nih.gov This antagonistic activity is a key feature of many antipsychotic drugs. nih.gov Further profiling showed that these compounds also possess affinity for D1 and D3 receptors, highlighting their multi-target nature. nih.gov
Table 1: Dopamine and Serotonin Receptor Binding Affinities of Selected Indazole Analogs
| Compound | D₂ (Kᵢ, nM) | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) |
|---|---|---|---|
| 1 | 19.3 | 2.5 | 1.8 |
| 10 | 19.1 | 2.9 | 1.1 |
| 11 | 98.4 | 14.8 | 1.5 |
Data sourced from radioligand binding assays on human cloned receptors. nih.gov
The same structural motifs that confer activity at dopamine receptors often allow for interaction with serotonin (5-HT) receptors. The indazole core is recognized as an effective bioisostere for the indole (B1671886) ring found in serotonin and related tryptamines. semanticscholar.orgacs.org Consequently, indazole-based compounds have been developed as potent agonists and modulators of various 5-HT receptor subtypes. semanticscholar.org
Studies on indazole-piperazine derivatives revealed high affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov For example, compounds 1 and 10 displayed nanomolar affinity for both receptor subtypes (see Table 1). nih.gov Functional assays demonstrated that these compounds act as partial agonists at the 5-HT₁ₐ receptor and as antagonists at the 5-HT₂ₐ receptor. nih.gov Other research has explored indazole analogs of tryptamines like 5-MeO-DMT, demonstrating their potent agonism at 5-HT₂ receptors. semanticscholar.orgacs.org Such findings underscore the versatility of the indazole scaffold in modulating serotonergic systems. nih.govaalto.fi
The cannabinoid CB1 receptor, a GPCR predominantly found in the central nervous system, is another significant target for indazole-based compounds. nih.gov These compounds are often classified as synthetic cannabinoid receptor agonists (SCRAs) and have been widely studied for their potent interactions with CB1. nih.govwindows.netresearchgate.net
The binding affinity and efficacy of these analogs are highly dependent on the substitutions on the indazole core and other parts of the molecule. For example, halogenation of the indazole ring has been systematically studied to determine its effect on CB1 receptor activity. Research shows that analogs with a fluorine atom at the 5-position of the indazole core generally exhibit the lowest EC₅₀ values, indicating higher potency. frontiersin.org
Table 2: In Vitro CB1 Receptor Activity of Halogenated Indazole SCRAs
| Compound | Head Moiety | Halogen at Position 5 | EC₅₀ (nM) |
|---|---|---|---|
| ADB-BUTINACA | tert-Leucinamide | None | 11.5 |
| ADB-5'F-BUTINACA | tert-Leucinamide | Fluorine | 18.3 |
| ADB-5'Cl-BUTINACA | tert-Leucinamide | Chlorine | 53.6 |
| ADB-5'Br-BUTINACA | tert-Leucinamide | Bromine | 82.1 |
| MDMB-BUTINACA | tert-Leucine methyl ester | None | 1.0 |
| MDMB-5'F-BUTINACA | tert-Leucine methyl ester | Fluorine | 0.8 |
| MDMB-5'Cl-BUTINACA | tert-Leucine methyl ester | Chlorine | 2.0 |
| MDMB-5'Br-BUTINACA | tert-Leucine methyl ester | Bromine | 10.7 |
EC₅₀ values represent the concentration required to elicit a half-maximal response in an in vitro CB1 receptor assay.
Preclinical Pharmacological Evaluation of 1 Propyl 1h Indazol 4 Amine Derivatives
In Vitro Cellular Assays
In vitro assays are fundamental to early-stage drug discovery, offering a controlled environment to assess the cellular and molecular effects of investigational compounds. These studies utilize cultured cell lines to determine a compound's anti-proliferative activity, mechanism of action, and interaction with specific molecular targets.
Cell Proliferation and Viability Studies on Cancer Cell Lines
A primary method for evaluating the anti-cancer potential of indazole derivatives is to measure their ability to inhibit the growth and proliferation of various human cancer cell lines. These assays, such as the MTT (methyl thiazolyl tetrazolium) and SRB (Sulforhodamine B) assays, quantify cell viability after exposure to the test compounds, from which the half-maximal inhibitory concentration (IC50) is determined. nih.govresearchgate.net
Research has shown that various derivatives of the indazole scaffold exhibit potent anti-proliferative activity across a range of cancer cell types. For instance, one synthesized indazole derivative, designated as 2f, demonstrated significant growth inhibitory activity against breast (4T1), liver (HepG2), and cervical (MCF-7) cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. nih.govrsc.org Another derivative, 6o, was particularly effective against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing significantly lower toxicity to normal human embryonic kidney (HEK-293) cells. mdpi.combohrium.com Similarly, compound HT-28 showed a significant tumoricidal effect on six different tumor cell lines. frontiersin.org The compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) also exhibited potent activity against the HCT116 human colorectal cancer cell line. researchgate.net
These studies highlight the broad-spectrum anti-cancer potential of the indazole scaffold and provide a quantitative basis for comparing the potency of different derivatives.
Table 1: Anti-Proliferative Activity of Selected Indazole Derivatives on Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
|---|---|---|---|---|
| 2f | 4T1 | Breast Cancer | 0.23 | nih.govrsc.org |
| HepG2 | Liver Cancer | 0.80 | nih.gov | |
| MCF-7 | Breast Cancer | 0.34 | nih.gov | |
| A549 | Lung Cancer | 0.95 | nih.gov | |
| HCT116 | Colorectal Cancer | 1.15 | nih.gov | |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | mdpi.combohrium.com |
| 5k | HepG2 | Liver Cancer | 3.32 | mdpi.com |
| 9f | HCT116 | Colorectal Cancer | 14.3 | researchgate.net |
| 102 | PC-3 | Prostate Cancer | 4.42 | nih.gov |
| Indazolylthiazole 105 | HepG-2 | Liver Cancer | ~5.9 µg/mL | nih.gov |
Receptor Binding and Enzyme Inhibition Assays
To elucidate the mechanism of action, indazole derivatives are frequently tested for their ability to bind to and inhibit specific molecular targets, such as protein kinases, which are often dysregulated in cancer. rsc.org The indazole structure is recognized as a "privileged scaffold" that can be adapted to target the ATP-binding pocket of various kinases. rsc.org
Biochemical assays are employed to measure the inhibitory activity of these compounds against isolated enzymes. For example, a series of 4,6-disubstituted-1H-indazole derivatives were developed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. frontiersin.org Compound HT-28 was a potent TDO inhibitor with an IC50 of 0.62 µM, while HT-37 acted as a dual inhibitor of IDO1 (IC50 = 0.91 µM) and TDO (IC50 = 0.46 µM). frontiersin.org
Other studies have identified indazole derivatives as potent inhibitors of pan-Pim kinases and Fibroblast growth factor receptors (FGFRs). nih.gov Compound 82a showed exceptional potency against Pim-1, Pim-2, and Pim-3 kinases with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov In another study, compound 106 was identified as an effective inhibitor of FGFR1-3, with IC50 values in the low micromolar range. nih.gov Furthermore, a 4-phenyl-1H-indazole derivative, Z13, was found to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key immune checkpoint, with an IC50 of 189.6 nM. researchgate.net
Table 2: Enzyme and Protein Inhibition by Selected Indazole Derivatives
| Compound | Target(s) | Inhibition Metric | Value | Citation |
|---|---|---|---|---|
| HT-28 | TDO | IC50 | 0.62 µM | frontiersin.org |
| HT-37 | IDO1 / TDO | IC50 | 0.91 µM / 0.46 µM | frontiersin.org |
| 82a | Pim-1 / Pim-2 / Pim-3 | IC50 | 0.4 nM / 1.1 nM / 0.4 nM | nih.gov |
| 106 | FGFR1 / FGFR2 / FGFR3 | IC50 | 2.0 µM / 0.8 µM / 4.5 µM | nih.gov |
| Z13 | PD-1/PD-L1 Interaction | IC50 | 189.6 nM | researchgate.net |
Cellular Uptake and Distribution Models
For a compound to exert its biological effect on an intracellular target, it must first cross the cell membrane. youtube.com Cellular uptake studies are designed to investigate the permeability of compounds and their accumulation within the cell. While specific experimental data on the cellular uptake and distribution of 1-propyl-1H-indazol-4-amine derivatives are not extensively detailed in the available literature, this is a critical step in preclinical evaluation.
These studies typically involve incubating cells with the compound and subsequently measuring its intracellular concentration over time using analytical methods like liquid chromatography-mass spectrometry (LC-MS). The ability of a compound to permeate the cell membrane is a prerequisite for engaging with cytoplasmic or nuclear targets. youtube.com Liposomes and emulsions are examples of delivery systems that can be employed for hydrophobic pharmaceutical compounds. google.com
Target Engagement Studies in Cell Lines
Confirming that a compound binds to its intended target within a living cell is a crucial validation step. nih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful technique used for this purpose. frontiersin.orgnih.gov The principle behind CETSA is that when a compound binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature. nih.govnih.gov By heating cells treated with a compound to various temperatures and then measuring the amount of soluble target protein that remains, a thermal shift can be detected, confirming target engagement. youtube.com
While specific CETSA data for many indazole derivatives are not publicly reported, downstream evidence of target engagement is often documented. For example, treatment of 4T1 cells with compound 2f led to the upregulation of cleaved caspase-3 and Bax and downregulation of Bcl-2, which are downstream markers of apoptosis induction consistent with engaging a pro-apoptotic target. rsc.org Similarly, compound 6o was found to affect the p53/MDM2 pathway in K562 cells, providing cellular evidence of its interaction with this pathway. mdpi.combohrium.com Another study confirmed target engagement of an indazole-based LRRK2 inhibitor by observing a dose-dependent reduction of a specific phosphorylated form of the LRRK2 protein in rat brains. nih.gov These findings serve as indirect but compelling evidence of target engagement in a cellular context.
In Vivo Animal Models for Efficacy Assessment
Following promising in vitro results, the evaluation of a compound's efficacy in a living organism is the next essential step. In vivo animal models, particularly those involving tumor xenografts, are the standard for assessing the anti-cancer activity of drug candidates in a more complex biological system.
Xenograft Models in Oncology Research
Xenograft models involve the implantation of human tumor cells or patient-derived tumor tissue into immunocompromised mice. nih.gov These models are the workhorse for evaluating novel anti-cancer compounds, as they allow for the assessment of a drug's ability to inhibit tumor growth in a living system. nih.gov Accumulating evidence suggests that patient-derived xenograft (PDX) models are superior to traditional cell line-derived models because they better maintain the histological and genomic characteristics of the original patient tumor. researchgate.net
Several indazole derivatives have demonstrated significant anti-tumor activity in these models.
Compound 2f was shown to effectively suppress tumor growth in a 4T1 mouse breast cancer model. rsc.orgnih.gov
Compound HT-28 exhibited significant in vivo antitumor activity in a CT-26 colon carcinoma allograft model in BALB/c mice. frontiersin.org
Compound Z13 , an inhibitor of the PD-1/PD-L1 interaction, showed significant in vivo antitumor efficacy, achieving a tumor growth inhibition (TGI) of 52.6% in a B16-F10 melanoma model. researchgate.net
These in vivo studies provide crucial validation of the anti-cancer potential observed in vitro and are a prerequisite for advancing a compound toward clinical development.
Table 3: In Vivo Efficacy of Selected Indazole Derivatives in Animal Models
| Compound | Animal Model | Tumor Type | Efficacy Outcome | Citation |
|---|---|---|---|---|
| 2f | 4T1 Tumor Model | Breast Cancer | Suppressed tumor growth | rsc.orgnih.gov |
| HT-28 | CT-26 Allograft | Colon Carcinoma | Significant antitumor activity | frontiersin.org |
| Z13 | B16-F10 Melanoma Model | Melanoma | 52.6% Tumor Growth Inhibition (TGI) | researchgate.net |
Disease-Specific Animal Models (e.g., Neurological, Anti-inflammatory)
To investigate the potential therapeutic applications of this compound derivatives, researchers would typically utilize a range of well-established, disease-specific animal models.
For neurological disorders , the choice of model would depend on the specific condition being targeted. For instance, to assess potential efficacy in Parkinson's disease, a neurotoxin-induced model in rodents, such as the 6-hydroxydopamine (6-OHDA) or MPTP model, would be employed. In these models, researchers would evaluate the compound's ability to mitigate motor deficits and protect dopaminergic neurons. For Alzheimer's disease, transgenic mouse models that overexpress amyloid-beta precursor protein are commonly used to study the effects of new compounds on cognitive function and amyloid plaque pathology.
In the context of anti-inflammatory activity, a common acute inflammation model is the carrageenan-induced paw edema model in rats. nih.gov In this model, the administration of carrageenan induces a localized inflammatory response, and the efficacy of a test compound is measured by its ability to reduce the resulting swelling. nih.gov For chronic inflammation, an adjuvant-induced arthritis model in rats is often used, which mimics some aspects of rheumatoid arthritis.
While specific data for this compound is not available, studies on other indazole derivatives have demonstrated anti-inflammatory effects in such models. For example, some indazole compounds have been shown to significantly inhibit paw edema in the carrageenan-induced inflammation model. nih.gov
Table 1: Representative Animal Models for Preclinical Evaluation
| Therapeutic Area | Animal Model | Key Parameters Measured |
| Neurological | ||
| Parkinson's Disease | 6-OHDA or MPTP-induced models in rodents | Motor function (e.g., rotarod test), dopamine (B1211576) levels, neuronal cell counts |
| Alzheimer's Disease | Transgenic mouse models (e.g., APP/PS1) | Cognitive function (e.g., Morris water maze), amyloid plaque load |
| Anti-inflammatory | ||
| Acute Inflammation | Carrageenan-induced paw edema in rats | Paw volume/thickness, inflammatory cell infiltration |
| Chronic Inflammation | Adjuvant-induced arthritis in rats | Arthritis score, joint swelling, inflammatory markers |
Pharmacodynamic Biomarker Analysis in Preclinical Models
Pharmacodynamic (PD) biomarker analysis is crucial to understand the mechanism of action of a new chemical entity. This involves measuring the interaction of the compound with its biological target and the downstream effects.
For a compound with potential anti-inflammatory properties, researchers would likely investigate its effect on key inflammatory mediators. This could include measuring the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in tissue or blood samples from the animal models. nih.gov Additionally, the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway, would be a relevant biomarker to assess. scispace.com
In the context of neurological disorders , the biomarkers would be specific to the disease pathology. For instance, in a Parkinson's disease model, levels of dopamine and its metabolites in the striatum would be a key PD biomarker. For Alzheimer's disease, levels of amyloid-beta and phosphorylated tau in the brain and cerebrospinal fluid would be of interest.
While no specific biomarker data exists for this compound, research on the broader indazole class has pointed towards the modulation of inflammatory pathways. nih.gov
Table 2: Potential Pharmacodynamic Biomarkers
| Therapeutic Area | Potential Biomarkers | Analytical Method |
| Anti-inflammatory | TNF-α, IL-1β, IL-6 | ELISA, Western Blot |
| COX-2 activity | Enzyme activity assays | |
| Neurological | ||
| Parkinson's Disease | Dopamine and its metabolites | HPLC |
| Alzheimer's Disease | Amyloid-beta, Phosphorylated tau | Immunohistochemistry, ELISA |
Comparative Analysis with Established Research Compounds
To understand the potential advantages of a new compound, its efficacy is often compared to that of established research compounds or standard-of-care drugs in the same preclinical models.
In the anti-inflammatory space, a new compound might be compared to a non-steroidal anti-inflammatory drug (NSAID) like Diclofenac or a corticosteroid such as Dexamethasone. nih.gov For example, a study on other indazole derivatives compared their ability to reduce paw edema with that of Diclofenac. nih.gov
For neurological disorders , the choice of comparator would depend on the specific indication. For Parkinson's disease, a compound might be compared with Levodopa or a dopamine agonist. For Alzheimer's disease, a comparison could be made with a cholinesterase inhibitor like Donepezil or an NMDA receptor antagonist like Memantine.
This comparative analysis helps to benchmark the potency, efficacy, and potentially the side-effect profile of the new derivative against existing therapies. Without specific preclinical data for this compound, a direct comparison is not possible.
Table 3: Examples of Established Research Compounds for Comparative Analysis
| Therapeutic Area | Established Compound | Mechanism of Action |
| Anti-inflammatory | Diclofenac | Non-selective COX inhibitor |
| Dexamethasone | Glucocorticoid receptor agonist | |
| Neurological | ||
| Parkinson's Disease | Levodopa | Dopamine precursor |
| Alzheimer's Disease | Donepezil | Acetylcholinesterase inhibitor |
Future Perspectives in Research and Development of 1 Propyl 1h Indazol 4 Amine
Untapped Biological Targets and Research Avenues
The therapeutic potential of a molecule is defined by its biological targets. For 1-Propyl-1H-indazol-4-amine, the exploration of its full range of targets is a key area for future research. The foundational 1H-indazol-4-amine structure has been associated with several promising biological activities, suggesting a fertile ground for investigation.
Derivatives of the 1H-indazole scaffold are known to exhibit a wide array of pharmacological effects, including antitumor, anti-inflammatory, and antibacterial activities. mdpi.comnih.gov Specifically, the 4-aminoindazole core has been identified in compounds designed as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic drugs. nih.gov This suggests that this compound could be investigated for applications in pain management.
Furthermore, recent studies on 4,6-disubstituted-1H-indazole-4-amine derivatives have highlighted their role as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are crucial immune checkpoints in cancer therapy. nih.gov By inhibiting these targets, such compounds can activate a T-cell-mediated antitumor immune response. nih.gov This opens a significant research avenue for this compound in the field of immuno-oncology.
Other indazole derivatives have shown activity against a range of protein kinases, which are pivotal in cellular signaling and are often dysregulated in cancer. nih.gov The 1H-indazole-3-amine isomer, for example, is a key fragment in kinase inhibitors like Linifanib. nih.gov Investigating the kinase inhibitory profile of this compound could therefore uncover novel anticancer applications.
Potential Research Avenues for this compound:
| Research Area | Potential Biological Target(s) | Therapeutic Application |
|---|---|---|
| Immuno-Oncology | IDO1, TDO | Cancer Therapy |
| Analgesia | TRPV1 | Pain Management |
| Oncology | Protein Kinases (e.g., FGFRs) | Cancer Therapy |
| Neurology | Receptors in the CNS | Neurological Disorders |
Potential for Combination Research Strategies
To enhance therapeutic efficacy and overcome potential drug resistance, combination strategies are becoming a standard in modern medicine. The future development of this compound will likely involve evaluating its potential in combination with other therapeutic agents.
If this compound is developed as an immuno-oncology agent targeting IDO1/TDO, combining it with existing checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could lead to a synergistic antitumor effect. Similarly, if it demonstrates kinase inhibitory activity, pairing it with conventional chemotherapy drugs could enhance cytotoxicity in cancer cells and potentially lower the required doses of each agent, thereby reducing side effects. mdpi.com
In the context of pain management, combining a TRPV1 antagonist like this compound with other classes of analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs) or opioids, could provide a multi-modal approach to treating complex pain syndromes.
Advancements in Synthetic Methodologies
The efficient and scalable synthesis of this compound is crucial for its research and development. While specific routes for this molecule are not widely published, advancements in the synthesis of the core indazole ring system offer a promising outlook.
Traditionally, indazole synthesis has involved multi-step procedures. However, modern organic chemistry has introduced more streamlined approaches. Recent developments include:
Palladium-catalyzed C-H amination: This method allows for the direct formation of the indazole ring from readily available starting materials.
Copper-catalyzed reactions: Copper catalysts have been effectively used for intramolecular amination to construct the 1-aryl-1H-indazole skeleton.
One-pot metal-free reactions: The synthesis of indazoles from 2-aminophenones and hydroxylamine (B1172632) derivatives under mild, metal-free conditions presents an operationally simple and environmentally friendly alternative. organic-chemistry.org
A plausible synthetic pathway to this compound could involve the initial synthesis of 4-nitro-1H-indazole, followed by the reduction of the nitro group to form 1H-indazol-4-amine. chemicalbook.com The final step would be the selective N-alkylation at the N1 position with a propyl halide. Advancements in selective N1 alkylation techniques for indazoles are key to improving the efficiency and yield of this final step.
Modern Synthetic Approaches for the Indazole Scaffold:
| Method | Catalyst/Reagent | Key Advantage |
|---|---|---|
| Intramolecular C-H Amination | Palladium or Silver salts | High efficiency and directness |
| Coupling Reactions | Copper(I) iodide | Good yields for N-aryl indazoles |
| Annulation Approach | Arynes and hydrazones | Versatility for substituted indazoles |
Role of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These technologies can accelerate the research and development of compounds like this compound in several ways.
Target Identification: AI algorithms can analyze vast biological datasets to predict and validate new biological targets for the indazole scaffold, moving beyond the currently known ones.
Virtual Screening: ML models can screen massive virtual libraries of indazole derivatives against predicted targets to identify the most promising candidates for synthesis and testing, saving significant time and resources.
ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs early in the development process, helping to prioritize compounds with favorable drug-like properties.
Synthetic Route Optimization: Machine learning can be used to predict the outcomes of chemical reactions and suggest optimal synthetic routes, improving yields and reducing costs.
The integration of AI and ML into the research workflow will be instrumental in unlocking the full therapeutic potential of the indazole class of compounds.
Challenges and Opportunities in Preclinical Optimization
The journey from a promising compound to a clinical candidate is fraught with challenges. The preclinical optimization of this compound will require a meticulous evaluation of its pharmacological and toxicological profile.
Challenges:
Selectivity: A key challenge will be ensuring that the compound is highly selective for its intended target(s) to minimize off-target effects and potential toxicity. For instance, if developed as a kinase inhibitor, a broad-spectrum activity could lead to unwanted side effects.
Pharmacokinetics: Achieving optimal pharmacokinetic properties, including good oral bioavailability, appropriate metabolic stability, and a suitable half-life, is a significant hurdle.
Toxicity: A thorough toxicological assessment will be necessary to identify any potential liabilities before the compound can be considered for human trials.
Opportunities:
Structure-Activity Relationship (SAR) Studies: The propyl group at the N1 position offers a point for modification. Systematic SAR studies, where the propyl group is altered, can lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Formulation Development: Innovations in drug formulation can help overcome challenges such as poor solubility or bioavailability, enhancing the therapeutic potential of the compound.
Biomarker Discovery: Identifying predictive biomarkers can help select the patient populations most likely to respond to treatment with this compound, paving the way for a personalized medicine approach.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
